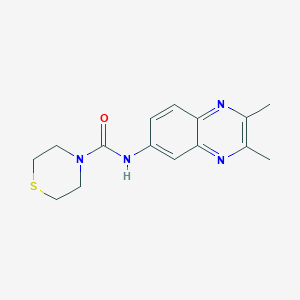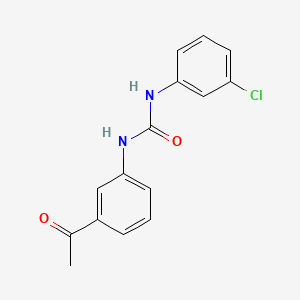![molecular formula C19H23FN2O3 B5573399 1-cyclopentyl-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5573399.png)
1-cyclopentyl-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-cyclopentyl-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone” is a complex organic molecule that contains several functional groups. It has a cyclopentyl group, a fluorophenoxy group, an azetidinyl group, a carbonyl group, and a pyrrolidinone group. Each of these groups contributes to the overall properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl and pyrrolidinone groups would introduce ring structures into the molecule, while the azetidinyl group would introduce nitrogen, and the fluorophenoxy group would introduce fluorine and oxygen .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carbonyl group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition . The presence of the nitrogen in the azetidinyl group and the oxygen in the fluorophenoxy group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carbonyl, fluorophenoxy, and azetidinyl groups could impact the compound’s solubility, while the ring structures could influence its stability .Aplicaciones Científicas De Investigación
Synthetic Strategies and Chemical Properties
- Stereocontrolled Synthesis of Lactams : Research by Wardrop and Burge (2005) developed a novel strategy for the stereocontrolled synthesis of di- and trisubstituted azetidinone, pyrrolidinone, and piperidinone derivatives, employing ozonolytic cleavage of azaspirocyclic 2,5-cyclohexadienones. This method could be relevant for synthesizing derivatives of the given compound with specific stereochemical configurations (Wardrop & Burge, 2005).
Receptor Binding and Imaging Applications
- Nicotinic Acetylcholine Receptor Binding : A study by Doll et al. (1999) on the azetidine derivative A-85380, a potent ligand for the alpha4beta2 nicotinic acetylcholine receptor subtype, highlights the significance of fluorophenoxy-azetidinyl derivatives in receptor binding studies. This research could imply potential applications of the compound in developing imaging agents or receptor-specific drugs (Doll et al., 1999).
Drug Development and Medicinal Chemistry
- Antibacterial Activity : Genin et al. (2000) explored the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones, indicating the potential of pyrrolidinone derivatives in expanding the spectrum of antibacterial agents. This could suggest a role for related compounds in designing new antibiotics (Genin et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentyl-4-[3-(2-fluorophenoxy)azetidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c20-16-7-3-4-8-17(16)25-15-11-21(12-15)19(24)13-9-18(23)22(10-13)14-5-1-2-6-14/h3-4,7-8,13-15H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXCRAIMHIGZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-ethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5573323.png)

![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B5573332.png)
![3-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5573339.png)

![2-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573345.png)
![5,7-DIMETHYL-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B5573352.png)
![2-ethoxy-N-{rel-(3R,4S)-4-isopropyl-1-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5573357.png)
![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B5573362.png)
![2-naphthalen-2-yloxy-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5573373.png)
![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5573374.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5573380.png)

![4,6-dimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5573393.png)
